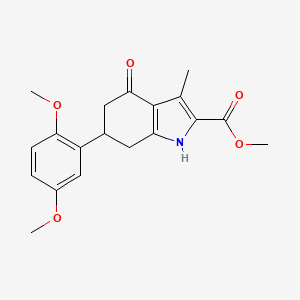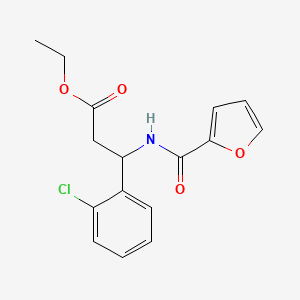![molecular formula C23H31NO3 B4302060 ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302060.png)
ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate
説明
Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as ACPD and is used in the synthesis of various drugs and pharmaceuticals.
作用機序
The mechanism of action of ACPD is not fully understood. However, it is believed to act as an agonist on the metabotropic glutamate receptor. This receptor is involved in the regulation of synaptic transmission and can modulate the activity of various neurotransmitters. ACPD has been shown to have a significant effect on synaptic transmission and can modulate the activity of various neurotransmitters.
Biochemical and Physiological Effects:
ACPD has been shown to have a significant effect on synaptic transmission. It can modulate the activity of various neurotransmitters, including glutamate, GABA, and acetylcholine. ACPD has also been shown to have a significant effect on the release of various hormones, including cortisol and adrenaline. Additionally, ACPD has been shown to have a significant effect on the immune system, modulating the activity of various immune cells.
実験室実験の利点と制限
One of the main advantages of using ACPD in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, ACPD has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, ACPD can be toxic in high concentrations, and care should be taken when handling it in the lab.
将来の方向性
There are several future directions for the study of ACPD. One potential direction is the study of its long-term effects on synaptic transmission. Another potential direction is the study of its effects on other neurotransmitters and hormones. Additionally, the development of new drugs and pharmaceuticals based on ACPD is an exciting area of research. Finally, the study of the immune-modulating effects of ACPD is an area that warrants further investigation.
Conclusion:
In conclusion, ACPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly used in the synthesis of various drugs and pharmaceuticals and is also used as a ligand in the study of glutamate receptors. ACPD has been shown to have a significant effect on synaptic transmission and can modulate the activity of various neurotransmitters. While ACPD has some limitations, it remains a promising area of research with several future directions.
科学的研究の応用
ACPD is widely used in scientific research due to its potential applications in various fields. It is commonly used in the synthesis of various drugs and pharmaceuticals. ACPD is also used as a ligand in the study of glutamate receptors. It has been shown to have a significant effect on synaptic transmission and can modulate the activity of various neurotransmitters.
特性
IUPAC Name |
ethyl 3-(adamantane-1-carbonylamino)-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-3-27-21(25)11-20(19-6-4-15(2)5-7-19)24-22(26)23-12-16-8-17(13-23)10-18(9-16)14-23/h4-7,16-18,20H,3,8-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGHQQMIDACTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4301982.png)
![ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301985.png)
![5-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4301987.png)
![ethyl 3-(4-methylphenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301991.png)
![ethyl 3-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301996.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301999.png)

![2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B4302027.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4302033.png)
![4-(acetylamino)-N-(3-benzyl-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)butanamide](/img/structure/B4302035.png)
![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B4302047.png)
![ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302064.png)
![ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302070.png)
